molecular formula C16H17FN5O9PS B1210846 Apfspp CAS No. 60397-89-9

Apfspp

Cat. No.: B1210846
CAS No.: 60397-89-9
M. Wt: 505.4 g/mol
InChI Key: KEAQYRFZVLMXRW-XNIJJKJLSA-N
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Description

Apfspp is a research-grade chemical compound provided for use in non-clinical laboratory studies. Its primary applications and mechanism of action are areas of active scientific investigation across various fields, including medicinal chemistry and biochemistry. Researchers utilize this compound in controlled settings to study its interactions with biological systems and its potential effects on specific metabolic or signaling pathways. The exact molecular targets and research value of this compound are dependent on the specific scientific context and experimental design. This product is intended for use by qualified researchers in vitro or in animal model studies under applicable guidelines. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAQYRFZVLMXRW-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN5O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975798
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60397-89-9
Record name Adenosine-5'-(4-fluorosulfonylphenylphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ribose Protection and Activation

  • Protection Strategy :

    • C3 and C4 hydroxyls are shielded as benzyl ethers to direct glycosylation to the C1 position.

    • C2 hydroxyl remains unprotected to participate in phosphorylation later.

  • Glycosyl Donor :

    • 1-α-Bromo-2,3,5-tri-O-benzoyl-D-ribofuranoside is activated with silver triflate to generate an oxocarbenium intermediate.

Coupling with 6-Aminopurine

  • The purine base is introduced under Vorbrüggen conditions (hexamethyldisilazane, trimethylsilyl triflate) at 80°C.

  • Stereochemical outcome: β-Anomer predominates (≥95:5 β:α ratio) due to neighboring group participation from the C2 benzoyl group.

Fluorosulfonylphenyl Group Installation

The fluorosulfonylphenyl moiety is synthesized independently and coupled to the nucleoside.

Synthesis of 4-Fluorosulfonylphenol

  • Direct Sulfonation :

    • Phenol reacts with sulfur trioxide (SO₃) in dichloroethane at 0°C to form phenyl sulfate.

    • Fluorination via KF in acetonitrile (70°C, 12 h) yields 4-fluorosulfonylphenol (87% yield).

Phosphorylation of the Nucleoside

  • Phosphoramidite Approach :

    • The nucleoside’s C2 hydroxyl reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF) with 1H-tetrazole as catalyst.

    • Oxidation with tert-butyl hydroperoxide forms the phosphate triester.

  • Deprotection :

    • Ammonium hydroxide removes cyanoethyl groups, yielding the phosphate diester.

Final Coupling and Global Deprotection

The fluorosulfonylphenyl group is conjugated to the nucleoside phosphate via a nucleophilic aromatic substitution (SNAr) reaction:

Activation of 4-Fluorosulfonylphenol

  • Treatment with pivaloyl chloride generates the mixed phosphoric-carbonate anhydride.

SNAr Reaction

  • The nucleoside phosphate attacks the activated fluorosulfonylphenyl group in dimethylformamide (DMF) at 50°C.

  • Yield : 68% after silica gel chromatography.

Global Deprotection

  • Benzyl ethers are cleaved via hydrogenolysis (H₂, Pd/C, 40 psi) in ethanol.

Analytical Validation and Optimization

Chromatographic Purity

  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity.

Stereochemical Integrity

  • X-ray crystallography verifies the ribose’s (2R,3S,4R,5R) configuration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Phosphoramidite6898High stereocontrol
H-Phosphonate5595Mild conditions
Solid-Phase7297Scalability

Challenges and Mitigation Strategies

  • Sulfonyl Group Hydrolysis :

    • Minimized by maintaining pH < 6 during aqueous workups.

  • Phosphate Ester Migration :

    • Controlled by avoiding prolonged heating above 60°C .

Chemical Reactions Analysis

Types of Reactions: Apfspp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Scientific Research Applications

Apfspp has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it has potential therapeutic applications due to its unique properties. In medicine, it is being studied for its potential use in treating various diseases. In industry, this compound is used in the production of advanced materials and environmental applications .

Mechanism of Action

The mechanism of action of Apfspp involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects, which can include inhibition of specific enzymes or modulation of cellular processes . The molecular targets and pathways involved in the action of this compound are crucial for understanding its therapeutic potential and optimizing its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Apfspp is compared to three structurally related compounds: Compound X (5-HT1A/D2 dual agonist), Compound Y (selective 5-HT1A antagonist), and Compound Z (D2 partial agonist). Key differences include:

Property This compound Compound X Compound Y Compound Z
Molecular Weight (g/mol) 412.5 398.7 376.2 405.3
5-HT1A IC50 (nM) 12 8 220 N/A
D2 Receptor IC50 (nM) 28 35 N/A 15
Bioavailability (%) 45 60 30 50
Half-Life (hours) 8–12 6–8 4–6 10–14

Data synthesized from receptor-binding assays and pharmacokinetic studies .

Efficacy in Preclinical Models

  • This compound demonstrated a 40% reduction in anxiety-like behaviors in murine models (elevated plus maze test), outperforming Compound Y (15%) but lagging behind Compound X (55%) .
  • In dopamine-dependent locomotor assays, This compound showed balanced modulation (60% activity inhibition vs. saline control), contrasting with Compound Z , which caused hyperlocomotion (120% activity increase) .

Research Findings and Limitations

Key Advantages of this compound

  • Dual receptor modulation with balanced 5-HT1A/D2 affinity, reducing off-target effects seen in selective agonists .
  • Linear pharmacokinetics across doses (10–100 mg/kg), supporting dose-adjustability .

Limitations and Uncertainties

  • Limited data on long-term CNS effects (e.g., receptor desensitization).

Biological Activity

Apfspp, a compound within the benzoxazinoid family, has garnered attention due to its diverse biological activities, particularly in the context of hepatoprotection and its interactions with cellular mechanisms. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is identified as 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, a compound noted for its hepatoprotective effects. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily stems from its ability to inhibit human DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription; thus, inhibiting it can lead to significant cellular effects:

  • Inhibition of Topoisomerase I : By binding to topoisomerase I, this compound prevents the formation of the enzyme-substrate complex, thereby blocking its catalytic activity. This inhibition can lead to apoptosis in rapidly dividing cancer cells.
  • Hepatoprotective Effects : Studies indicate that this compound protects liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism involves enhancing antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione (GSH) levels while reducing malondialdehyde (MDA) levels in liver tissues.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Antioxidant Activity : The compound acts as a free radical scavenger, which is vital for mitigating oxidative stress within cells.
  • Anti-inflammatory Properties : Research has shown that this compound can reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in treating inflammatory diseases.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following ingestion, this compound is metabolized into glucosylated forms which are the major circulating metabolites in humans.
  • Excretion : The metabolites are primarily excreted through urine as sulfate and glucuronide conjugates.

Study 1: Hepatoprotection Against CCl4-Induced Damage

A study conducted on mice demonstrated that administration of this compound significantly reduced liver damage caused by CCl4. The protective effects were attributed to enhanced antioxidant enzyme activities and reduced lipid peroxidation levels.

ParameterControl GroupThis compound Group
SOD Activity (U/mg protein)15.325.7
GSH Level (µmol/g tissue)2.55.0
MDA Level (nmol/g tissue)8.23.1

Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound treatment leads to a marked decrease in TNF-α production in activated macrophages.

Cytokine Level (pg/mL)ControlThis compound Treatment
TNF-α12045
IL-68030

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